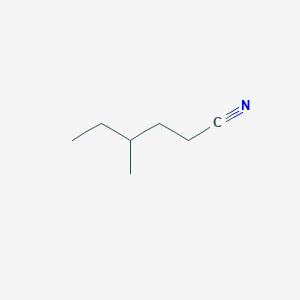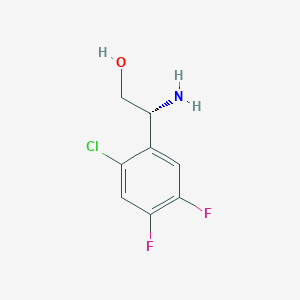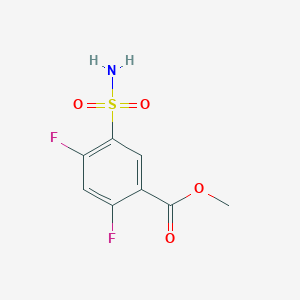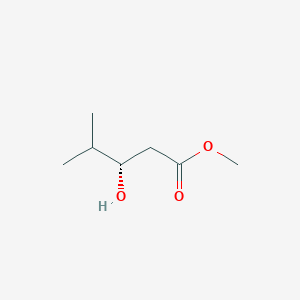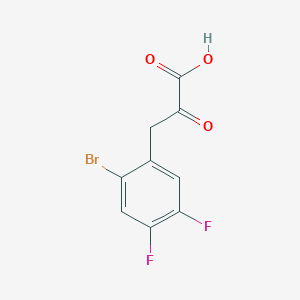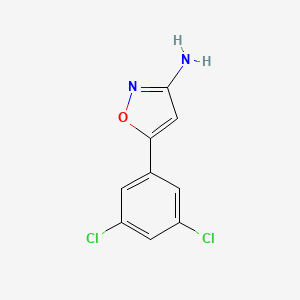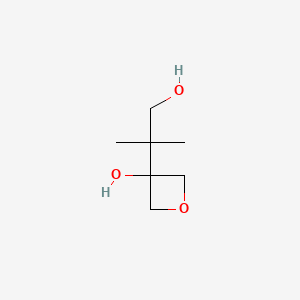
3-(1-Hydroxy-2-methylpropan-2-yl)oxetan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Hydroxy-2-methylpropan-2-yl)oxetan-3-ol is an organic compound with the molecular formula C7H14O3 It is a derivative of oxetane, a four-membered ring containing three carbon atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-2-methylpropan-2-yl)oxetan-3-ol typically involves the reaction of oxetane derivatives with suitable reagents. One common method is the reaction of oxetane with 2-methylpropan-2-ol under acidic conditions to form the desired product. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound.
化学反応の分析
Types of Reactions
3-(1-Hydroxy-2-methylpropan-2-yl)oxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxetane ring can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .
科学的研究の応用
3-(1-Hydroxy-2-methylpropan-2-yl)oxetan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(1-Hydroxy-2-methylpropan-2-yl)oxetan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and oxetane ring play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context and application .
類似化合物との比較
Similar Compounds
Oxetan-3-ol: A simpler oxetane derivative with a hydroxyl group at the third position.
2-Methyloxetane: An oxetane derivative with a methyl group at the second position.
3,3-Dimethyloxetane: An oxetane derivative with two methyl groups at the third position.
Uniqueness
3-(1-Hydroxy-2-methylpropan-2-yl)oxetan-3-ol is unique due to the presence of both a hydroxyl group and a 2-methylpropan-2-yl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
特性
分子式 |
C7H14O3 |
|---|---|
分子量 |
146.18 g/mol |
IUPAC名 |
3-(1-hydroxy-2-methylpropan-2-yl)oxetan-3-ol |
InChI |
InChI=1S/C7H14O3/c1-6(2,3-8)7(9)4-10-5-7/h8-9H,3-5H2,1-2H3 |
InChIキー |
FWAVZKGDSVZWCU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)C1(COC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




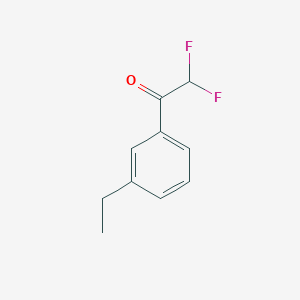
![5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B13612988.png)
![1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine](/img/structure/B13612989.png)
